molecular formula C5H12OS B1603818 3-Mercapto-2-methyl-1-butanol CAS No. 227456-33-9

3-Mercapto-2-methyl-1-butanol

Cat. No. B1603818
M. Wt: 120.22 g/mol
InChI Key: MRVKDGZLSALAIU-UHFFFAOYSA-N
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Description

3-Mercapto-2-methyl-1-butanol (MMB) is a sulfur-containing alcohol compound that is widely used in the field of chemistry and biochemistry. It is an important intermediate in the synthesis of various organic compounds and is known for its unique chemical properties.

Scientific Research Applications

Beer Flavor and Brewing Process

  • Formation Mechanism in Beer Brewing : Research by Noba et al. (2018) explored the mechanism of formation of 2-Mercapto-3-methyl-1-butanol (2M3MB), which imparts an onion-like off-flavor to beer. They identified 2,3-epoxy-3-methylbutanal as a precursor formed during the hot aeration of brewer's wort in the brewing process (Noba et al., 2018).

  • Key Enzymes in Yeast : Further investigation by the same team in 2020 identified key enzymes in yeast, Old Yellow Enzyme 2 (Oye2p) and alcohol dehydrogenase 6 (Adh6p), involved in the conversion of a precursor to 2M3MB. This study provides insight into the enzymatic processes influencing beer flavor (Noba et al., 2020).

  • Factors During Fermentation : Another part of the study focused on key factors during fermentation, revealing that the oxidation of iso-alpha acids from hops plays a role in the formation of 2M3MB, a critical aspect in understanding the flavor development in beer (Noba et al., 2020).

Food Chemistry and Preservation

  • Role in Food Flavors : A study by Végh et al. (1993) described the preparation of compounds including 2-mercapto-3-methyl-1-butanol, highlighting their presence in food responsible for deterioration of gustatory properties. This research contributes to understanding the chemical factors affecting food flavors and quality (Végh et al., 1993).

  • Anti-Browning Agent in Fresh-Cut Potatoes : Xueyin et al. (2020) discovered that 3-mercapto-2-butanol can effectively inhibit browning in fresh-cut potatoes. This compound was found to be a competitive inhibitor of polyphenol oxidase (PPO), offering a novel and safe method for preserving fresh-cut produce (Xueyin et al., 2020).

Biofuels and Industrial Applications

  • Biofuel Production : Connor and Liao (2008) engineered an Escherichiacoli strain for the production of 3-methyl-1-butanol from glucose. This work demonstrates the potential of using microbial pathways for biofuel production, highlighting the versatility of compounds like 3-methyl-1-butanol in sustainable energy sources (Connor & Liao, 2008).
  • Synthesis in Engineered Microorganisms : Research on pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, focuses on their synthesis in engineered microorganisms for potential application as biofuels. Cann and Liao (2009) discussed the advancements and challenges in metabolic engineering for efficient production of these compounds (Cann & Liao, 2009).

Quantum Dots and Nanotechnology

  • Quantum Dot Synthesis : Ma et al. (2013) explored the use of mercapto acids, including 3-mercapto-2-methylbutyric acid, in the synthesis of CdTe quantum dots. This study highlights the role of such compounds in the field of nanotechnology, particularly in tailoring the properties of quantum dots (Ma et al., 2013).

properties

IUPAC Name

2-methyl-3-sulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMHFOPFUZZBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945426
Record name 2-Methyl-3-sulfanylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to yellow liquid; powerful, penetrating aroma
Record name erythro- and threo-3-Mercapto-2-methylbutan-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1298/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in organic solvents, soluble (in ethanol)
Record name erythro- and threo-3-Mercapto-2-methylbutan-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1298/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.002-1.008 (20º)
Record name erythro- and threo-3-Mercapto-2-methylbutan-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1298/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Mercapto-2-methyl-1-butanol

CAS RN

227456-33-9
Record name 3-Mercapto-2-methyl-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227456-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercapto-2-methyl-1-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227456339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-sulfanylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Mercapto-2-methyl-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Kishimoto, A Wanikawa, K Kono… - Journal of agricultural …, 2006 - ACS Publications
… 133447-37-7), and 3-mercapto-2-methyl-1-butanol were obtained from San-Ei Gen FFI, Inc. (Osaka, Japan). (R/… 1721 meat, onion-like 427 69 194 285 3-mercapto-2-methyl-1-butanol d …
Number of citations: 274 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2018 - Wiley Online Library
… For erythro- and threo-3-mercapto-2-methylbutanol [FL-no: 12.291] (3-mercapto-2-methyl-1-butanol)], the no observed effect level (NOEL) of 0.7 mg/kg bw per day for the structurally …
Number of citations: 3 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
… Erythro- and threo-3-mercapto-2-methylbutanol [FL-no: 12.291 (3-mercapto-2-methyl-1-butanol)] (50–… The racemate (Erythr- and threo3-Mercapto-2-methyl-1-butanol) was used in the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
… For erythro- and threo-3-mercapto-2-methylbutanol [FL-no: 12.291 (3-mercapto-2-methyl-1-butanol)], the NOEL of 0.7 mg/kg body weight per day for the structurally related substance 2-…
Number of citations: 3 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
… For erythro- and threo-3-mercapto-2-methylbutanol [FL-no: 12.291(3-mercapto-2-methyl-1-butanol)], … The racemate (Erythroand threo-3-Mercapto2-methyl-1-butanol) was used in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
FE PANEL, SM COHEN - femaflavor.org
… No increases in the number of reverse mutations were observed in Ames assays for the structural analogs 3-mercapto-3methylbutanol (FEMA 3854) and 3-mercapto-2-methyl-1butanol (…
Number of citations: 2 www.femaflavor.org
J Xu, X Li, Z Zhu, Y Jin, C Wei, Y Wang - 2023 - researchsquare.com
In recent years, an increasing number of studies have used metabolomics techniques to uncover the underlying mechanisms of diseases, including substance abuse. Although physical …
Number of citations: 0 www.researchsquare.com

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